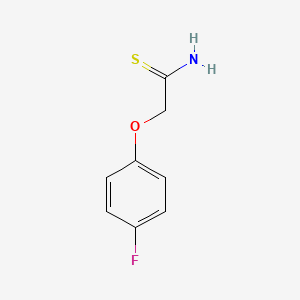

2-(4-Fluorophenoxy)ethanethioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLASEYJOHOIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427870 | |

| Record name | 2-(4-fluorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35370-93-5 | |

| Record name | 2-(4-Fluorophenoxy)ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35370-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Fluorophenoxy)ethanethioamide: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis and detailed characterization of the novel compound, 2-(4-Fluorophenoxy)ethanethioamide. While direct literature on this specific molecule is nascent, this document leverages established, robust chemical principles to outline a reliable synthetic pathway and a thorough analytical validation strategy. The procedure begins with the synthesis of the precursor, 2-(4-Fluorophenoxy)acetamide, from 4-fluorophenol, followed by its thionation using Lawesson's reagent to yield the target thioamide. This guide is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps, but also the underlying scientific rationale for key experimental choices. All protocols are designed as self-validating systems, supported by predictive data from analogous structures and established spectroscopic principles. The characterization section details the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a complete framework for the verification of the synthesized compound.

Introduction and Rationale

Thioamides are a critical class of organosulfur compounds that serve as versatile intermediates in organic synthesis and as key structural motifs in numerous biologically active molecules. The replacement of an amide's carbonyl oxygen with sulfur imparts significant changes to the molecule's electronic properties, reactivity, and biological interactions.[1] Thioamides are known to be more reactive towards both nucleophiles and electrophiles compared to their amide counterparts and exhibit a greater affinity for certain metals.[1] These properties have led to their incorporation into various natural products and synthetic compounds with potential therapeutic applications, including novel antibiotics.[2]

The 4-fluorophenoxy moiety is a common feature in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The synthesis of this compound, therefore, represents the creation of a novel compound with potential for exploration in drug discovery programs. This guide provides a scientifically grounded pathway for its synthesis and characterization, enabling further investigation into its chemical and biological properties.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the amide precursor, 2-(4-Fluorophenoxy)acetamide, from commercially available 4-fluorophenol. The second, and key, step is the thionation of this amide using Lawesson's reagent to yield the final thioamide product.

Sources

2-(4-Fluorophenoxy)ethanethioamide chemical properties and structure

An In-depth Technical Guide to 2-(4-Fluorophenoxy)ethanethioamide for Researchers and Drug Development Professionals

Introduction: Unveiling a Scaffold of Pharmaceutical Interest

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design. The thioamide moiety, a bioisosteric analogue of the more common amide bond, presents a unique set of physicochemical properties that can be leveraged to enhance the pharmacological profiles of therapeutic candidates.[1][2] Replacing the carbonyl oxygen of an amide with sulfur alters hydrogen bonding capabilities, lipophilicity, and metabolic stability, often leading to improved target affinity and resistance to enzymatic hydrolysis.[1][3] This guide focuses on this compound, a compound that marries the versatile thioamide group with a fluorinated phenoxy scaffold—a common motif in modern pharmaceuticals. By providing an in-depth analysis of its structure, properties, synthesis, and potential applications, this document serves as a technical resource for scientists engaged in the exploration of novel chemical entities for drug discovery.

Core Chemical Identity and Molecular Structure

This compound is a small molecule that possesses the key functional groups characteristic of a promising lead compound or synthetic intermediate. Its fundamental identifiers are cataloged below.

| Identifier | Value | Source |

| CAS Number | 35370-93-5 | [4] |

| Molecular Formula | C₈H₈FNOS | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-(p-Fluorophenoxy)thioacetamide | [4] |

| InChIKey | BXLASEYJOHOIMH-UHFFFAOYSA-N | [4] |

Molecular Architecture

The structure of this compound is composed of three key regions: a para-substituted fluorophenyl ring, an ether linkage, and a primary thioamide group. The fluorine atom on the phenyl ring is a critical feature; its high electronegativity can modulate the electronic properties of the aromatic system and influence metabolic stability by blocking potential sites of oxidative metabolism. The thioamide group provides a planar, polar functionality capable of participating in hydrogen bonding, a crucial interaction for molecular recognition at biological targets.

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Profile

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key computed properties for this compound, providing insights into its potential as a drug candidate.

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 185.22 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |

| Exact Mass | 185.03105 g/mol | Essential for high-resolution mass spectrometry analysis.[4] |

| XLogP3 | 2.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The -NH₂ group can donate hydrogen bonds to target proteins. |

| Hydrogen Bond Acceptors | 2 | The ether oxygen and thioamide sulfur can accept hydrogen bonds. |

| Rotatable Bond Count | 3 | Provides conformational flexibility, which can be important for binding to a target. |

| Topological Polar Surface Area | 67.3 Ų | Suggests good potential for cell membrane permeability. |

Note: XLogP3, Hydrogen Bond Counts, Rotatable Bond Count, and TPSA are computed values based on the structure and provide estimations of the compound's properties. A related compound, 2-(4-chlorophenoxy)thioacetamide, has a similar calculated XLogP3 of 2.2.[5]

Synthesis and Derivatization

Thioamides are valuable synthetic intermediates, not only for their intrinsic biological activities but also for their utility in constructing more complex heterocyclic systems like thiazoles.[6][7] The most direct and common synthesis of a thioamide involves the thionation of its corresponding amide precursor.

Synthetic Workflow

The synthesis of this compound is logically approached via a two-step process starting from commercially available 4-fluorophenol. The first step involves the formation of the amide, 2-(4-Fluorophenoxy)acetamide, followed by a sulfur-for-oxygen exchange reaction.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for amide synthesis and subsequent thionation.[1]

Part A: Synthesis of 2-(4-Fluorophenoxy)acetamide (Amide Precursor)

-

Reaction Setup: To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Reagent: Add 2-chloroacetamide (1.1 eq) to the stirred suspension.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup and Isolation: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.

Part B: Thionation to this compound

-

Reaction Setup: Dissolve the 2-(4-Fluorophenoxy)acetamide (1.0 eq) from Part A in a dry, inert solvent like dioxane or toluene.

-

Addition of Thionating Agent: Add a thionating agent, such as Lawesson's reagent (0.5 eq) or Phosphorus Pentasulfide (P₄S₁₀, 0.25 eq), portion-wise to the solution.[1][8]

-

Reaction Conditions: Heat the reaction mixture, typically to 80-100 °C, and stir under an inert atmosphere (e.g., nitrogen or argon). Monitor the conversion of the amide to the thioamide by TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate to quench any remaining reagent. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude thioamide can be purified by column chromatography on silica gel to afford the final product.

Potential Applications in Drug Discovery and Medicinal Chemistry

The true value of a molecule like this compound lies in its potential as a building block or lead structure in drug development. The thioamide functional group is not merely a passive structural element; it is a versatile pharmacophore with a wide spectrum of documented biological activities.

The Thioamide Group as a Bioactive Pharmacophore

Thioamide-containing compounds have demonstrated a remarkable range of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: Thioamides are known to exhibit significant antibacterial effects, particularly against strains like Pseudomonas aeruginosa and Bacillus subtilis.[6] They also show strong antifungal and biofilm-inhibiting properties.[6] The established antitubercular drugs ethionamide and prothionamide are prime examples of the clinical success of thioamides.[1][2]

-

Anticancer Properties: Certain thioamide derivatives have shown potent and selective inhibition of enzymes like SIRT2, leading to reduced proliferation of cancer cells.[9] Others have demonstrated antiproliferative activity against a range of cancer cell lines by promoting apoptosis.[9]

-

Enzyme Inhibition: The unique electronic and steric properties of the thioamide group make it an effective tool for designing enzyme inhibitors, such as urease inhibitors with antibacterial applications.[9]

-

Peptide Modification: Incorporating thioamides into peptide backbones can increase conformational rigidity and metabolic stability, which are highly desirable traits for peptide-based therapeutics.[10]

A Scaffold for Further Elaboration

Beyond its own potential bioactivity, this compound is an excellent starting material for the synthesis of other pharmaceutically relevant heterocycles. Thioamides are key intermediates in the Hantzsch thiazole synthesis and related reactions, allowing for the construction of 2,4-disubstituted thiazole rings.[7] The thiazole nucleus is a privileged structure found in numerous approved drugs and biologically active compounds.[7]

Caption: Role as an intermediate in thiazole synthesis.

Conclusion

This compound is a molecule of significant interest to the scientific research community, particularly those in drug discovery and organic synthesis. Its structure combines the metabolically robust 4-fluorophenoxy group with the versatile and biologically active thioamide moiety. This guide has detailed its chemical identity, physicochemical properties, a logical synthetic pathway, and its potential applications as both a bioactive compound and a key intermediate for more complex heterocyclic structures. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to explore the full potential of this promising chemical scaffold.

References

- Echemi. (n.d.). This compound.

-

Bandyopadhyay, A., & Arora, P. S. (2018). Increasing the bioactive space of peptide macrocycles by thioamide substitution. Chemical Science, 9(9), 2448–2452. Retrieved from [Link]

-

Akgul, I., Dogan, M., Cevik, P. K., Yildirim, M., & Yilmaz, O. (2025). Synthesis and Biological Evaluation of P, N‐Type Schiff Bases, Secondary Amines, and Thioamide Derivatives with Molecular Docking Studies. Chemistry & Biodiversity. Retrieved from [Link]

-

Jessen, C., & Bonde, C. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]

-

Wang, Y., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 29(1), 23. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches to bioactive thioamides. Retrieved from [Link]

-

AA Blocks. (n.d.). 2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. Retrieved from [Link]

-

Indian Journal of Chemistry. (2007). Synthesis and evaluation of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles as possible anti-inflammatory and antimicrobial agents. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)thiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)acetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioacetamide. Retrieved from [Link]

-

Shi, D., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenoxy)thioacetamide. Retrieved from [Link]

-

Plaquevent, J. C., et al. (2018). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Molecules, 23(10), 2449. Retrieved from [Link]

-

Yang, S., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6720. Retrieved from [Link]

-

PubChem. (n.d.). N-[1-[[5-(4-fluorophenoxy)-4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-1,3-thiazole-5-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.

-

Wang, B., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(10), 2697. Retrieved from [Link]

-

ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

-

Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-43. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thioacetamide - Wikipedia [en.wikipedia.org]

- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole: A Technical Guide

A Note on Chemical Identification: Initial searches for CAS number 35370-93-5 revealed a conflict in its association with the chemical name 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole. Authoritative chemical databases consistently identify CAS 35370-93-5 as 2-(4-fluorophenoxy)ethanethioamide . Due to this discrepancy, this guide will focus on the spectroscopic data for the named compound, 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole , while acknowledging the absence of a verified, unique CAS number for this specific molecule in the public domain at the time of this writing.

Introduction

3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole is a complex heterocyclic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure combines three key pharmacophores: an indole nucleus, a piperazine ring, and a trifluoromethyl group. The indole scaffold is a privileged structure in numerous biologically active compounds. The piperazine moiety often enhances pharmacokinetic properties, while the trifluoromethyl group can improve metabolic stability and receptor binding affinity.

Accurate structural elucidation and characterization of this molecule are paramount for its application in research and development. This technical guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, and MS) for 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole, based on the analysis of its constituent functional groups and data from closely related analogs.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole is presented below. A systematic analysis of this structure allows for the prediction of its key spectroscopic characteristics.

Caption: Chemical structure of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole.

¹H NMR Spectroscopy

Experimental Protocol: A typical ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Tetramethylsilane (TMS) would serve as the internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | Indole N-H |

| ~7.8 | s | 1H | H-4 (Indole) |

| ~7.4 | d | 1H | H-6 (Indole) |

| ~7.3 | d | 1H | H-7 (Indole) |

| ~7.2 | s | 1H | H-2 (Indole) |

| ~3.6 | s | 2H | -CH₂- (methylene bridge) |

| ~2.5 | br s | 8H | Piperazine ring protons |

| ~2.3 | s | 3H | N-CH₃ |

Causality Behind Predictions:

-

The indole N-H proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange.

-

The aromatic protons on the indole ring will exhibit characteristic splitting patterns. The H-4 proton is predicted to be a singlet due to the substitution at positions 3 and 5. The H-6 and H-7 protons will likely appear as doublets due to coupling with each other.

-

The trifluoromethyl group at C-5 will deshield the adjacent aromatic protons, causing them to appear at a lower field.

-

The methylene bridge protons (-CH₂-) are expected to be a singlet, being adjacent to the piperazine nitrogen and the indole C-3 position.

-

The eight protons of the piperazine ring will likely appear as a broad singlet or a complex multiplet around 2.5 ppm.

-

The N-methyl group protons will be a sharp singlet at a higher field.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be recorded at 100 or 125 MHz in CDCl₃ or DMSO-d₆ with proton decoupling.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~136 | C-7a (Indole) |

| ~128 | C-3a (Indole) |

| ~125 | C-4 (Indole) |

| ~124 (q) | -CF₃ |

| ~122 | C-2 (Indole) |

| ~120 (q) | C-5 (Indole) |

| ~118 | C-6 (Indole) |

| ~112 | C-7 (Indole) |

| ~110 | C-3 (Indole) |

| ~55 | -CH₂- (methylene bridge) |

| ~53 | Piperazine ring carbons |

| ~46 | N-CH₃ |

Causality Behind Predictions:

-

The indole ring carbons will resonate in the aromatic region (δ 110-140 ppm).

-

The carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. The -CF₃ carbon itself will also be a quartet with a large coupling constant.

-

The piperazine ring carbons are expected in the aliphatic region, typically around δ 53 ppm.

-

The methylene bridge carbon and the N-methyl carbon will appear at higher fields.

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch (Indole) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2800 | Medium | C-H stretch (Aliphatic) |

| ~1620 | Medium | C=C stretch (Aromatic) |

| 1350-1100 | Strong | C-F stretch (Trifluoromethyl) |

| ~1150 | Strong | C-N stretch |

Causality Behind Predictions:

-

A characteristic sharp peak around 3400 cm⁻¹ is expected for the N-H stretch of the indole ring.

-

Aromatic and aliphatic C-H stretching vibrations will be observed in their respective regions.

-

The most intense and characteristic bands will likely be the C-F stretching vibrations of the trifluoromethyl group, appearing as strong absorptions in the 1350-1100 cm⁻¹ region.

-

C=C stretching of the indole ring and C-N stretching of the piperazine and methylene bridge will also be present.

Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum would be acquired using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The nominal mass of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole (C₁₅H₁₈F₃N₃) is 297.15. The ESI-MS spectrum would show a prominent peak at m/z 298.15 [M+H]⁺.

-

Key Fragmentation Patterns:

-

Loss of the N-methylpiperazinyl-methyl group.

-

Fragmentation of the piperazine ring.

-

Cleavage of the methylene bridge.

-

Caption: Relationship between molecular structure and spectroscopic data.

Conclusion

The spectroscopic data presented in this guide are predicted based on the known chemical structure of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole and established principles of NMR, IR, and MS. Experimental verification is essential for definitive structural confirmation. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds, providing a solid foundation for interpreting experimental spectroscopic results. The clear discrepancy in the CAS number initially provided underscores the critical importance of verifying chemical identities through multiple authoritative sources.

References

- Spectroscopic Data of Indole Derivatives: A comprehensive search of chemical databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem will yield spectroscopic data for a wide range of indole-containing molecules.

- NMR Spectra of Piperazine Compounds: The chemical literature, particularly journals of organic and medicinal chemistry, contains numerous examples of the synthesis and characterization of piperazine derivatives, including detailed NMR assignments.

- Spectroscopy of Trifluoromethylated Aromatic Compounds: Publications focusing on fluorine chemistry and its application in drug design often provide detailed spectroscopic analysis of trifluoromethyl-substituted arom

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Fluorophenoxy)ethanethioamide

Introduction

2-(4-Fluorophenoxy)ethanethioamide is a novel chemical entity with potential applications in drug discovery and development. As with any new compound, a thorough understanding of its physicochemical properties is paramount for its advancement through the development pipeline. This guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this thioamide derivative. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to establish a robust and reliable data package for this compound.

The thioamide functional group, a bioisostere of the amide bond, can confer unique properties to a molecule, including altered hydrogen bonding capabilities, increased metabolic stability, and modified conformational rigidity.[1][2][3] However, thioamides can also present challenges regarding their chemical stability, being potentially susceptible to hydrolysis and oxidation.[2][4] The presence of a fluorophenoxy group will also influence the molecule's lipophilicity and electronic distribution, impacting its solubility and interaction with biological systems.[5][6]

This technical guide will detail the systematic approach to determining the aqueous and organic solvent solubility of this compound, followed by a comprehensive stability assessment under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Part 1: Physicochemical Characterization and Solubility Determination

A fundamental understanding of a compound's solubility in various media is critical for its formulation, delivery, and biological activity. This section outlines the theoretical considerations and experimental protocols for determining the solubility of this compound.

Predicted Physicochemical Properties

Prior to experimental work, in silico prediction of physicochemical properties can provide valuable guidance. For this compound, we can anticipate the following:

-

Lipophilicity: The presence of the fluorophenyl group is expected to confer significant lipophilicity.[5]

-

Hydrogen Bonding: The thioamide group has a stronger hydrogen bond donor (N-H) and a weaker hydrogen bond acceptor (C=S) compared to an amide.[2] This will influence its interaction with protic and aprotic solvents.

-

Aqueous Solubility: The overall lipophilicity suggests that aqueous solubility may be limited. The thioamide group is generally less hydrophilic than an amide or carboxylic acid, which would further decrease water solubility.[10]

Experimental Solubility Assessment

A tiered approach to solubility screening is recommended, starting with a qualitative assessment followed by quantitative determination in key solvents.

Proposed Solvents for Solubility Screening:

| Solvent | Solvent Type | Rationale |

| Water (pH 7.4 Buffer) | Polar Protic | Critical for biological relevance and initial formulation considerations. |

| Methanol / Ethanol | Polar Protic | Common solvents for purification, analysis, and formulation. |

| Acetonitrile (ACN) | Polar Aprotic | Frequently used in HPLC and other analytical techniques. |

| Dichloromethane (DCM) | Nonpolar Aprotic | To evaluate solubility in a nonpolar environment. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A strong solubilizing agent, often used for stock solution preparation. |

Protocol 1: Equilibrium Shake-Flask Solubility Determination

This method determines the thermodynamic equilibrium solubility of the compound.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

A sample workflow for solubility determination is depicted below:

Part 2: Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of a new chemical entity is a regulatory requirement and crucial for developing stable formulations.[8][11] Forced degradation studies are conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][12]

Forced Degradation Conditions

According to ICH guideline Q1A(R2), stress testing should include the following conditions:[7]

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl, heated at 60°C for 24 hours. |

| Base Hydrolysis | 0.1 M NaOH, at room temperature for 4 hours. Thioamides can be sensitive to base, so milder conditions are initially advised.[4] |

| Oxidation | 3% H₂O₂, at room temperature for 24 hours.[7] |

| Thermal Stress | Solid compound heated at 80°C for 48 hours. |

| Photostability | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[8][12] |

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization.[7]

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Sample Preparation:

-

Hydrolysis: Mix the stock solution with the acidic or basic solution to achieve the target final concentration and stress conditions.

-

Oxidation: Mix the stock solution with the hydrogen peroxide solution.

-

Thermal: Store the solid compound in a temperature-controlled oven. A solution can also be stressed thermally.

-

Photostability: Expose the solid compound and a solution to the required light conditions in a photostability chamber. A dark control should be run in parallel.

-

-

Time Point Sampling: Withdraw aliquots at appropriate time points.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

The logical flow of a forced degradation study is as follows:

Part 3: Analytical Methodology

A robust and validated analytical method is essential for accurate quantification in both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard and reliable technique for the analysis of small molecules like this compound.

Recommended HPLC Parameters:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (each with 0.1% formic acid). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (determined by UV scan of the compound). |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method should be developed to be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.

Conclusion

The systematic characterization of the solubility and stability of this compound is a critical step in its development. The protocols and methodologies outlined in this guide provide a robust framework for generating the necessary data for regulatory submissions and for making informed decisions in the drug development process. By following these guidelines, researchers can build a comprehensive understanding of this novel compound's physicochemical properties, paving the way for its potential therapeutic applications.

References

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (URL: [Link])

-

A Review on Force Degradation Studies for Drug Substances. (URL: [Link])

-

Forced Degradation Studies. (URL: [Link])

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (URL: [Link])

-

Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (URL: [Link])

-

Stability of thioamides? (URL: [Link])

-

Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. (URL: [Link])

-

Unlocking the potential of the thioamide group in drug design and development. (URL: [Link])

-

Increasing the bioactive space of peptide macrocycles by thioamide substitution. (URL: [Link])

-

Incorporating Thioamides into Proteins by Native Chemical Ligation. (URL: [Link])

-

Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (URL: [Link])

-

The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. (URL: [Link])

-

Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (URL: [Link])

-

Method development for the determination of thiols using HPLC with fluorescence detection. (URL: [Link])

-

Mild Aqueous Synthesis of Thioamides. (URL: [Link])

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (URL: [Link])

-

Contemporary Applications of Thioamides and Methods for Their Synthesis. (URL: [Link])

-

Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals. (URL: [Link])

-

Thioamide synthesis by thioacylation. (URL: [Link])

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (URL: [Link])

-

DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. (URL: [Link])

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

exploring the mechanism of action of 2-(4-Fluorophenoxy)ethanethioamide

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Fluorophenoxy)ethanethioamide

Executive Summary

This compound is a small molecule whose biological activity and mechanism of action (MoA) remain largely uncharacterized in publicly available literature. However, its structure contains two key pharmacophores: the thioamide group, a versatile amide isostere known for unique biochemical interactions, and the 4-fluorophenoxy scaffold, a privileged structure in medicinal chemistry. This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive, hypothesis-driven strategy to systematically elucidate the MoA of this compound. We will delve into the known bioactivities of its constituent moieties to formulate plausible mechanistic hypotheses. Subsequently, a multi-phased experimental plan is presented, complete with detailed, self-validating protocols and data interpretation frameworks. This document serves as a strategic roadmap for researchers and drug development professionals aiming to characterize novel chemical entities, transforming an unknown compound into a well-defined lead candidate.

Introduction to this compound

This compound (CAS No. 35370-93-5) is an organic compound with the molecular formula C₈H₈FNOS.[1] Its structure is characterized by a 4-fluorophenoxy group linked via an ether bond to an ethanethioamide moiety. While specific biological data for this exact molecule is sparse, its structural components are present in numerous bioactive compounds, suggesting a potential for significant pharmacological activity. This guide provides a systematic, field-proven approach to uncover its MoA.

Foundational Scaffolds: Building a Mechanistic Hypothesis

A logical investigation into a novel compound's MoA begins with an analysis of its core structures and their established roles in pharmacology.

The Thioamide Moiety: A Potent Bioisostere

The replacement of an amide's carbonyl oxygen with sulfur creates a thioamide, a modification that imparts significant changes in physicochemical properties.[2][3] These differences are critical for biological activity:

-

Altered Hydrogen Bonding: Thioamide N-H groups are more acidic and act as stronger hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor compared to an amide's oxygen.[2][3] This can fundamentally alter interactions within a protein's active site.

-

Increased Reactivity and Metal Affinity: Thioamides are more reactive towards nucleophiles and electrophiles and exhibit a greater affinity for certain metals compared to amides.[2][3]

-

Known Biological Roles: Thioamide-containing molecules have demonstrated a wide range of activities. The natural product closthioamide inhibits the ATPase activity of DNA gyrase and topoisomerase IV[2][3]; thioamide drugs like propylthiouracil inhibit thyroid peroxidase[4]; and other derivatives have been shown to interact with tubulin, disrupting microtubule dynamics.

The 4-Fluorophenoxy Group: A Privileged Structure

The phenoxy group is a well-established scaffold in medicinal chemistry, and the addition of a fluorine atom can enhance metabolic stability and binding affinity.[5] Derivatives containing a phenoxyacetic acid or acetamide core have been explored for a multitude of therapeutic applications:

-

Anticancer Activity: Thiosemicarbazide derivatives bearing a 4-fluorophenoxy group have shown promising activity against prostate cancer, with topoisomerase IIα proposed as a potential target.[5]

-

Antitubercular Agents: 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been identified as potent agents against M. tuberculosis.[6][7]

-

Ion Channel Modulation: Phenylacetamide derivatives have been developed as inhibitors of channels like the Transient Receptor Potential Melastatin 4 (TRPM4), which is implicated in prostate cancer.[8]

Proposed Mechanistic Hypotheses

Based on the analysis of its foundational scaffolds, we can formulate several plausible hypotheses for the MoA of this compound:

-

Hypothesis A: Inhibition of DNA Topoisomerases: Drawing parallels with closthioamide and other phenoxy-based anticancer agents, the compound may function as a topoisomerase poison, inducing DNA strand breaks and triggering a DNA damage response.[2][5]

-

Hypothesis B: Disruption of Microtubule Dynamics: The thioamide moiety could interact with cysteine residues or key hydrogen bond sites in tubulin subunits, preventing proper polymerization or depolymerization and leading to mitotic arrest.

-

Hypothesis C: Kinase Inhibition: The overall structure resembles scaffolds found in some kinase inhibitors. The thioamide could serve as a unique hydrogen bond donor or hinge-binding motif within the ATP-binding pocket of a specific kinase.

A Strategic Experimental Workflow for MoA Elucidation

To systematically test these hypotheses, a multi-phase approach is required, beginning with broad screening and progressively focusing on target validation and pathway analysis.

Caption: Experimental workflow for MoA elucidation.

Protocol: Broad-Spectrum Cell Viability Assay

Objective: To identify cancer cell lines sensitive to this compound and determine its cytotoxic potency.

Methodology:

-

Cell Plating: Seed cells from a diverse panel (e.g., NCI-60 panel or a custom panel including prostate, lung, and colon cancer lines) in 96-well plates at their empirically determined optimal densities. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Causality: This initial screen provides unbiased data on the compound's potency and spectrum of activity. A selective effect on certain cell types (e.g., rapidly dividing cancers) can provide the first clues to its MoA (e.g., targeting DNA replication or mitosis).

Protocol: Target-Based Enzymatic Screening

Objective: To directly test the compound's inhibitory activity against purified enzymes from our hypothesized target classes.

Methodology:

-

Topoisomerase IIα DNA Relaxation Assay:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topo IIα enzyme, and reaction buffer.

-

Add the test compound at various concentrations.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Resolve the DNA topoisomers (supercoiled vs. relaxed) on a 1% agarose gel.

-

Visualize the DNA using a fluorescent stain (e.g., SYBR Safe) and quantify band intensity. Inhibition is observed as a decrease in the formation of the relaxed DNA product.

-

-

Tubulin Polymerization Assay:

-

Use a commercially available fluorescence-based kit.

-

Reconstitute purified tubulin in a polymerization buffer containing a fluorescent reporter.

-

Add the test compound or controls (Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor).

-

Monitor the fluorescence increase over time at 37°C in a microplate reader. Inhibition is indicated by a reduced rate and extent of fluorescence increase.

-

-

Kinase Panel Screen:

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a broad panel of human kinases (e.g., >400 kinases).

-

Assays are typically performed at a fixed ATP concentration (often the Km) and a single high concentration of the compound (e.g., 10 µM).

-

Results are reported as percent inhibition relative to a vehicle control.

-

Causality: This step directly interrogates our hypotheses. A positive "hit" in one of these assays provides a strong, direct link between the compound and a specific molecular target, guiding all subsequent validation efforts.

Protocol: In-Cell Target Engagement & Pathway Analysis

Objective: Assuming a positive hit from the enzymatic screen (e.g., Topoisomerase IIα inhibition), this phase confirms the target is engaged within a cellular context and validates the downstream consequences.

Methodology: Western Blot for DNA Damage Response (DDR)

-

Cell Treatment: Treat a sensitive cell line (identified in Protocol 4.1) with the test compound at 1x, 5x, and 10x its IC₅₀ value for a defined period (e.g., 6-24 hours). Include vehicle and a positive control (Etoposide).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate overnight at 4°C with a primary antibody against a key DDR marker, such as phospho-Histone H2A.X (γH2AX), a hallmark of DNA double-strand breaks. Use an antibody against β-actin or GAPDH as a loading control.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensity of γH2AX and normalize it to the loading control. A dose-dependent increase in γH2AX confirms that the compound induces DNA double-strand breaks in cells, consistent with Topo IIα inhibition.

Caption: Proposed pathway of Topo IIα inhibition.

Causality: This protocol provides a crucial self-validating link. It moves beyond inhibiting a purified enzyme in a test tube to demonstrating a direct, predictable molecular consequence of that inhibition inside a living cell. Observing the expected downstream signaling (i.e., γH2AX phosphorylation) provides strong evidence that the enzymatic inhibition is the primary MoA leading to cytotoxicity.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Activity

| Assay Type | Target / Cell Line | Result (IC₅₀ in µM) |

|---|---|---|

| Cell Viability | PC-3 (Prostate) | e.g., 5.2 ± 0.7 |

| A549 (Lung) | e.g., 8.1 ± 1.1 | |

| HCT116 (Colon) | e.g., > 100 | |

| Enzymatic | Topoisomerase IIα | e.g., 1.5 ± 0.3 |

| Tubulin Polymerization | e.g., > 100 |

| | Kinase X | e.g., > 100 |

Preliminary Safety and Toxicological Assessment

While extensive toxicology is beyond the scope of initial MoA studies, early assessment is crucial.

-

In Silico Prediction: Utilize software (e.g., ProTox-II) to predict potential toxicities, such as hepatotoxicity or immunotoxicity, based on the chemical structure.[5]

-

Ames Test: A standard bacterial reverse mutation assay should be conducted to assess mutagenic potential, a key concern for DNA-damaging agents.

-

General Toxicity of Thioamides: Be aware that some simple thioamides, like thioacetamide, are known hepatotoxins and carcinogens.[9] This necessitates careful handling and highlights the importance of future, more complex toxicological studies.

Conclusion and Future Directions

This guide presents a logical, multi-faceted strategy to de-orphanize this compound. By systematically progressing from broad phenotypic screening to specific enzymatic assays and finally to in-cell pathway validation, researchers can build a robust, evidence-based understanding of its mechanism of action.

Upon successful confirmation of a primary MoA, future work should focus on:

-

Structural Biology: Co-crystallization of the compound with its validated target to understand the precise binding interactions.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

-

In Vivo Efficacy: Testing the compound in relevant animal models of disease (e.g., xenograft models for cancer).

By following this comprehensive approach, this compound can be effectively characterized, paving the way for its potential development as a novel therapeutic agent.

References

-

Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Natural Products, 83(2), 570-584. [Link]

-

Du, Y., & Li, C. (2018). Biosynthesis and Chemical Applications of Thioamides. National Science Foundation Public Access Repository. [Link]

-

Kjær, A. S., Gøgsig, T. M., & Skrydstrup, T. (2019). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

-

Bionity.com. Thioamide. Bionity.com. [Link]

-

Wujec, M., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 27(21), 7293. [Link]

-

Ahmad, A., et al. (2024). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 17(5), 105741. [Link]

-

Kumar, V., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry, 66(15), 10247-10291. [Link]

-

Wang, B., et al. (2012). Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents. Molecules, 17(2), 2248-58. [Link]

-

Wang, B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2014). Ethanethioamide: Human health tier II assessment. Australian Department of Health. [Link]

-

He, L., et al. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 98, 117584. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Thioamide [bionity.com]

- 5. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cochise.edu [cochise.edu]

literature review of phenoxyethanethioamide compounds

An In-depth Technical Guide to Phenoxyethanethioamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The amalgamation of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. Phenoxyethanethioamide compounds, which integrate the structurally versatile phenoxy group with the bioisosterically significant thioamide moiety, represent an emerging class of molecules with considerable therapeutic potential. The phenoxy scaffold is a component of numerous bioactive compounds, while the thioamide group, a bioisostere of the amide bond, often enhances metabolic stability, membrane permeability, and receptor affinity. This technical guide provides a comprehensive review of phenoxyethanethioamide compounds, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, explore the landscape of their biological activities, elucidate potential mechanisms of action, and analyze structure-activity relationships to guide future drug discovery efforts.

Rationale and Design Strategy

The core concept behind the investigation of phenoxyethanethioamide derivatives lies in chemical hybridization. The phenoxy ring serves as a versatile anchor that can be readily functionalized to modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning the compound's interaction with biological targets. The replacement of the oxygen atom in a phenoxyacetamide with sulfur to form a phenoxyethanethioamide can lead to profound changes in biological activity. Thioamides are known to be more resistant to enzymatic hydrolysis than their amide counterparts and can act as potent hydrogen bond donors and acceptors, potentially leading to altered target binding and improved pharmacokinetic profiles.[1]

The general workflow for the discovery and evaluation of novel phenoxyethanethioamide compounds follows a logical progression from synthesis to biological characterization.

Caption: General workflow for phenoxyethanethioamide drug discovery.

Synthesis of Phenoxyethanethioamide Compounds

The most direct and widely adopted method for synthesizing phenoxyethanethioamides is the thionation of the corresponding phenoxyacetamide precursors. This transformation can be achieved using various thionating agents.

Key Thionating Reagents

-

Lawesson's Reagent (LR): A mild and effective reagent for converting a wide range of carbonyl compounds, including amides, into their corresponding thiocarbonyls. It is often the reagent of choice due to its high yields and tolerance for various functional groups.[2]

-

Phosphorus Pentasulfide (P₄S₁₀): A powerful, traditional thionating agent. Its reactivity can sometimes be difficult to control, and it often requires higher reaction temperatures. The use of P₄S₁₀ in pyridine can offer improved selectivity.[2]

-

PSCl₃/H₂O/Et₃N System: This system provides a convenient and efficient method for thionation, particularly under microwave irradiation and solventless conditions, aligning with green chemistry principles.[2]

General Synthetic Scheme

The synthesis typically begins with the preparation of a phenoxyacetyl chloride from a substituted phenol and chloroacetyl chloride. This intermediate is then reacted with a desired amine to form the phenoxyacetamide precursor. The final step is the thionation of the amide.

Caption: Synthetic pathway for phenoxyethanethioamide derivatives.

Experimental Protocol: Synthesis of 2-phenoxy-N-phenyl-ethanethioamide

This protocol provides a representative method for the synthesis of a phenoxyethanethioamide derivative, adapted from general procedures for phenoxyacetamide synthesis and subsequent thionation.[2][3]

-

Step 1: Synthesis of 2-Phenoxy-N-phenyl-acetamide (Precursor)

-

To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 2-phenoxyacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure phenoxyacetamide precursor.

-

-

Step 2: Thionation

-

Dissolve the 2-phenoxy-N-phenyl-acetamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 eq) to the solution.

-

Heat the mixture to reflux (approx. 110 °C) and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the final product, 2-phenoxy-N-phenyl-ethanethioamide.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Biological Activities and Therapeutic Potential

The phenoxyethanethioamide scaffold is associated with a broad spectrum of biological activities, largely inferred from studies on related phenoxy acetamide, phenoxazine, and thioamide-containing compounds.[3][4][5]

Anticancer Activity

Phenoxy derivatives have demonstrated significant potential as anticancer agents.[3] For instance, a series of phenoxy thiazoles showed cytotoxic efficacy with IC₅₀ values around 13 μM, acting by repressing HIF-1α through a p53/MDM-2 mediated pathway.[3] The introduction of a thioamide moiety could enhance this activity. The mechanism may involve the induction of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells. This is supported by studies on compounds like phenethylisothiocyanate (PEITC), which induce ROS and subsequently downregulate specificity protein (Sp) transcription factors, crucial for cancer cell survival.[6]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenoxy Thiazole Analog | Multiple | ~13 | [3] |

| 7-PPyQ Benzamide Deriv. (4a) | HeLa | 0.0002 | [7] |

| 7-PPyQ Benzamide Deriv. (4a) | HT-29 | 0.0001 | [7] |

| 7,8-dihydroxychlorpromazine | Protein Kinase C | 8.3 | [8] |

This table includes data from related phenoxy and thio-containing compounds to illustrate potential potency.

Anti-inflammatory and Analgesic Activity

Phenoxy acetamide analogs have been examined for their anti-inflammatory and analgesic properties.[3] Studies revealed that derivatives containing halogen substituents exhibited enhanced anti-inflammatory functions, while those with a nitro group showed promising analgesic activity.[3] The mechanism of action for related compounds like paracetamol is thought to involve the central inhibition of prostaglandin (PG) synthesis, particularly via COX-2.[9] It is plausible that phenoxyethanethioamides could act through similar pathways.

Antimicrobial and Antioxidant Activities

Thiophene and thiazole derivatives, which contain a sulfur atom in a heterocyclic ring, are well-known for their wide range of antimicrobial activities against bacteria and fungi.[5][10] Similarly, thiazole sulfonamide derivatives have been investigated as potent antioxidant agents, with activity measured by DPPH radical scavenging and superoxide dismutase (SOD) mimicry assays.[11] The presence of the thioamide sulfur in phenoxyethanethioamides could confer similar antimicrobial and antioxidant properties.

Proposed Mechanism of Action

While direct mechanistic studies on phenoxyethanethioamide compounds are limited, a plausible mechanism for their anticancer effects can be hypothesized based on related structures. The proposed pathway involves the induction of intracellular ROS, which acts as a critical signaling molecule to trigger a cascade leading to apoptosis.

Caption: Hypothetical ROS-mediated anticancer mechanism.[6]

This pathway suggests that the compound increases ROS levels, leading to the decreased expression of specific microRNAs (e.g., miR-27a). This de-repression allows for the induction of ZBTB transcriptional repressors, which in turn downregulate Sp transcription factors (Sp1, Sp3, Sp4). Since these factors are vital for the expression of genes involved in cell proliferation and survival, their downregulation leads to apoptosis and reduced cancer cell growth.[6]

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the therapeutic potential of phenoxyethanethioamide compounds. Key modifications can be made to the phenoxy ring and the amine portion of the thioamide.

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamide synthesis by thionation [organic-chemistry.org]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, structure-activity relationships and biological evaluation of 7-phenyl-pyrroloquinolinone 3-amide derivatives as potent antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(4-Fluorophenoxy)ethanethioamide: A Technical Guide for Medicinal Chemistry Applications

Abstract

This technical guide provides an in-depth protocol for the synthesis of 2-(4-Fluorophenoxy)ethanethioamide from its amide precursor, 2-(4-fluorophenoxy)acetamide. Thioamides are crucial scaffolds in medicinal chemistry, acting as versatile bioisosteres of amides with unique physicochemical properties that can enhance pharmacological activity and improve pharmacokinetic profiles.[1][2] This document details the underlying reaction mechanisms, reagent selection, a step-by-step experimental protocol, purification techniques, and characterization methods. It is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both practical instruction and the theoretical basis for procedural choices.

Introduction: The Thioamide Scaffold in Drug Discovery

The substitution of an amide's carbonyl oxygen with sulfur to form a thioamide is a powerful, albeit simple, structural modification in drug design.[3][4] While amides are ubiquitous in biologically active molecules, the corresponding thioamides offer a distinct set of properties that can be leveraged to overcome common drug development challenges.[5]

Key Physicochemical Differences and Their Implications:

-

Electronic Properties: Thioamides are more polarized than amides, with a weaker C=S bond (approx. 130 kcal/mol) compared to the C=O bond (approx. 170 kcal/mol). This makes them more reactive and potentially better hydrogen bond donors, which can lead to altered target affinity.[5]

-

Lipophilicity: The larger van der Waals radius of sulfur compared to oxygen increases the lipophilicity of the molecule, which can enhance membrane permeability and bioavailability.[3]

-

Metabolic Stability: The thioamide bond can confer greater resistance to enzymatic hydrolysis (e.g., by proteases) compared to the amide bond, prolonging the in-vivo half-life of a drug candidate.[2][3]

-

Pharmacological Activity: Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[4] Some thioamides also function as slow-releasing hydrogen sulfide (H₂S) donors, a molecule with known cytoprotective and anti-inflammatory properties.[1]

Given these advantages, the efficient synthesis of thioamides from readily available amides is a critical capability in medicinal chemistry laboratories. This guide focuses on the thionation of 2-(4-fluorophenoxy)acetamide, a representative substrate for this important transformation.

The Thionation Reaction: Mechanism and Reagent Selection

The conversion of an amide to a thioamide is most commonly achieved using a thionating agent. The two most prevalent reagents for this purpose are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).

Lawesson's Reagent (LR)

Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild, effective, and highly popular reagent for the thionation of carbonyl compounds, including amides.[6] It is generally more soluble in organic solvents and often requires milder reaction conditions than P₄S₁₀.[7]

Mechanism of Action: The reaction proceeds through a two-step mechanism that resembles the Wittig reaction.[8]

-

Cycloaddition: In solution, Lawesson's Reagent (LR) exists in equilibrium with a reactive dithiophosphine ylide monomer. This monomer undergoes a concerted [2+2] cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[8][9]

-

Cycloreversion: This intermediate then undergoes a retro-[2+2] cycloaddition. The driving force for this step is the formation of a highly stable P=O bond, which leads to the release of the desired thiocarbonyl compound (the thioamide) and a phosphorus-containing byproduct.[6][8]

Computational studies have confirmed that for amides, the second step (cycloreversion) is the rate-limiting step of the process.[8]

Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide, which exists as the cage-like dimer P₄S₁₀, is a more traditional and cost-effective thionating agent.[10] However, it typically requires higher reaction temperatures and can be less selective than Lawesson's Reagent.[6] The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to improve its reactivity and yield, offering an alternative to LR with the advantage of easier byproduct removal through hydrolytic workup.[11]

Physicochemical Properties of Reactants and Product

A clear understanding of the physical and chemical properties of the materials involved is essential for proper handling, reaction monitoring, and purification.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(4-fluorophenoxy)acetamide | O=C(N)Cc1ccc(F)cc1 | C₈H₈FNO₂ | 169.15 | 371-26-6 |

| Lawesson's Reagent | S=P1(SC(S=P1(c2ccc(OC)cc2))c3ccc(OC)cc3) | C₁₄H₁₄O₂P₂S₄ | 404.47 | 19172-47-5 |

| This compound | S=C(N)Cc1ccc(F)cc1 | C₈H₈FNOS | 185.22 | 35370-93-5 |

Experimental Protocol: Synthesis Using Lawesson's Reagent

This protocol is a representative procedure based on established methods for the thionation of amides.[10][12] Researchers should perform their own optimization as needed.

Materials and Equipment

-

Reactants: 2-(4-fluorophenoxy)acetamide, Lawesson's Reagent (LR).

-

Solvent: Anhydrous Toluene or Tetrahydrofuran (THF).

-

Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

Atmosphere: Inert atmosphere (Nitrogen or Argon).

-

Monitoring: Thin-Layer Chromatography (TLC) plates (silica gel).

Step-by-Step Synthesis Procedure

-

Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(4-fluorophenoxy)acetamide (1.69 g, 10.0 mmol, 1.0 equiv.).

-

Solvent Addition: Add 40 mL of anhydrous toluene to the flask. Stir the mixture to dissolve the amide.

-

Reagent Addition: In a single portion, add Lawesson's Reagent (2.22 g, 5.5 mmol, 0.55 equiv.). Note: The stoichiometry of LR can range from 0.5 to 1.5 equivalents depending on the substrate; 0.5-0.6 equivalents is often sufficient for primary amides.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting amide spot should disappear and a new, typically lower Rf spot corresponding to the thioamide product should appear. The reaction is generally complete within 2-6 hours.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Lawesson's Reagent and the reaction itself can release hydrogen sulfide (H₂S), a toxic and foul-smelling gas. Proper ventilation is crucial.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Anhydrous solvents are flammable. Keep away from ignition sources.

Purification and Isolation

The work-up and purification are critical to obtaining a high-purity product. A notable challenge with Lawesson's Reagent is that its phosphorus-containing byproducts can have polarities similar to the desired thioamide, complicating purification.[12]

Work-up Procedure

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Initial Purification: The resulting crude solid or oil can be directly subjected to column chromatography. Alternatively, a filtration through a short plug of silica gel can be performed to remove some of the baseline impurities.

Chromatographic Purification

-

Adsorbent: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this dry powder onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid (typically yellow).

Characterization of this compound

Confirming the structure and purity of the final compound is a mandatory final step.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.0-9.5 ppm (br s, 1H): Thioamide N-H proton.

-

δ 7.5-8.0 ppm (br s, 1H): Thioamide N-H proton. (The two N-H protons are diastereotopic and may appear as two separate broad singlets).

-

δ 6.9-7.1 ppm (m, 2H): Aromatic protons ortho to the fluorine atom.

-

δ 6.8-6.9 ppm (m, 2H): Aromatic protons ortho to the oxygen atom.

-

δ 4.1 ppm (s, 2H): Methylene protons (-O-CH₂-CS-).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 200-210 ppm: Thioamide carbonyl carbon (C=S). This is a key diagnostic peak, shifted approximately 30 ppm downfield from the typical amide C=O resonance (~170 ppm).[5]

-

δ 155-160 ppm (d, J ≈ 240 Hz): Aromatic carbon attached to fluorine (C-F).

-

δ 152-155 ppm: Aromatic carbon attached to oxygen (C-O).

-

δ 115-120 ppm (d, J ≈ 25 Hz): Aromatic carbons ortho to fluorine.

-

δ 114-118 ppm (d, J ≈ 8 Hz): Aromatic carbons meta to fluorine.

-

δ ~45 ppm: Methylene carbon (-O-CH₂-CS-).

-

-

FT-IR (ATR):

-

~3300, ~3150 cm⁻¹: N-H stretching vibrations.

-

~1600, ~1500 cm⁻¹: Aromatic C=C stretching.

-

~1250 cm⁻¹: Aryl-O-Alkyl C-O stretching.

-

~1120 cm⁻¹: C=S stretching vibration. The disappearance of the strong amide C=O band (~1660 cm⁻¹) is a clear indicator of a successful reaction.[5]

-

-

Mass Spectrometry (ESI+):

-

m/z: 186.03 [M+H]⁺, 208.01 [M+Na]⁺.

-

Workflow Summary Diagram

The following diagram illustrates the complete process from starting material to final, characterized product.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The conversion of 2-(4-fluorophenoxy)acetamide to its corresponding thioamide is a straightforward yet powerful transformation for medicinal chemistry research. By employing Lawesson's Reagent under standard reflux conditions, researchers can reliably access this valuable scaffold. Careful attention to the purification process is necessary to isolate the product from reagent byproducts. The characterization techniques outlined, particularly the diagnostic downfield shift of the thiocarbonyl carbon in ¹³C NMR, provide a definitive means of confirming a successful synthesis. This guide provides a solid foundation for drug development professionals to incorporate thioamide synthesis into their research programs, enabling the exploration of new chemical space and the optimization of lead compounds.

References

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]

-

Ptaszyńska, N., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. [Link]

-

Ghuge, P. A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. organic-chemistry.org. [Link]

-

Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Chemistry Portal. [Link]

-

Zúñiga, C., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry. [Link]

-